molecular formula C10H14N2O3 B8482403 5-Ethoxy-N-methoxy-N-methyl-nicotinamide

5-Ethoxy-N-methoxy-N-methyl-nicotinamide

Cat. No. B8482403
M. Wt: 210.23 g/mol
InChI Key: KCMCCBOECGGYKI-UHFFFAOYSA-N
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Patent
US06017926

Procedure details

To a solution of 15-2 (15 g, 72 mmol) in EtOH (100 mL) was added 1N NaOH (80 ml, 80 mmol). After stirring for 1 h, the solvents were evaporated and the residue was dissolved in 1N HCl (80 ml, 80 mmol) and then concentrated, azeotroped with CH3CN to give the crude acid. The crude acid was suspended in DMF (200 mL) and then treated with HCl.HN(Me)OMe (13.9 g, 144 mmol), EDC (15.1 g, 79.2 mmol), HOBT (9.6 g, 72 mmol) and NMM (60 mL, 576 mmol). The mixture was stirred for 18 hours and then concentrated. The residue was dissolved in ethyl acetate, washed with 10% K2CO3, brine, dried (MgSO4), and concentrated to give amide 15-3 as a brown oil.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
15-2
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.9 g
Type
reactant
Reaction Step Six
Name
Quantity
15.1 g
Type
reactant
Reaction Step Seven
Name
Quantity
9.6 g
Type
reactant
Reaction Step Eight
Name
Quantity
60 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:14])[C:5]1[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[CH:8]=[N:7][CH:6]=1)C.[OH-].[Na+].Cl.[NH:18]([O:20][CH3:21])[CH3:19].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1>CCO.CN(C=O)C>[CH2:12]([O:11][C:9]1[CH:8]=[N:7][CH:6]=[C:5]([CH:10]=1)[C:4]([N:18]([O:20][CH3:21])[CH3:19])=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
15-2
Quantity
15 g
Type
reactant
Smiles
C(C)OC(C1=CN=CC(=C1)OCC)=O
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
crude acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
13.9 g
Type
reactant
Smiles
N(C)OC
Step Seven
Name
Quantity
15.1 g
Type
reactant
Smiles
C(CCl)Cl
Step Eight
Name
Quantity
9.6 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Nine
Name
Quantity
60 mL
Type
reactant
Smiles
CN1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with CH3CN
CUSTOM
Type
CUSTOM
Details
to give the crude acid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 10% K2CO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC=1C=NC=C(C(=O)N(C)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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